Distinct Basicity Among 3-Substituted Benzisothiazoles
CI-624 (3-methylamino-2,1-benzisothiazole) demonstrates a pKa' of 3.9, which is higher than the 3-dimethylamino analog (pKa' = 3.5) and slightly elevated compared to the parent 3-amino compound (pKa' = 3.8) [1]. This quantifiable difference in basicity directly impacts the compound's ionization equilibrium at physiological pH ranges.
| Evidence Dimension | Acid dissociation constant (pKa') |
|---|---|
| Target Compound Data | pKa' = 3.9 |
| Comparator Or Baseline | 3-Amino-2,1-benzisothiazole (pKa' = 3.8); 3-Dimethylamino-2,1-benzisothiazole (pKa' = 3.5) |
| Quantified Difference | ΔpKa' = +0.1 vs. 3-amino analog; ΔpKa' = +0.4 vs. 3-dimethylamino analog |
| Conditions | Titration in 50% ethanol |
Why This Matters
Altered ionization influences aqueous solubility, membrane permeability, and receptor binding interactions, which are critical for in vitro assay design and in vivo bioavailability.
- [1] Meyer, R. F., Cummings, B. L., Bass, P., & Collier, H. O. J. (1965). Synthesis and Pharmacological Action of 3-Amino-2,1-benzisothiazoles. Journal of Medicinal Chemistry, 8(4), 515-519. View Source
